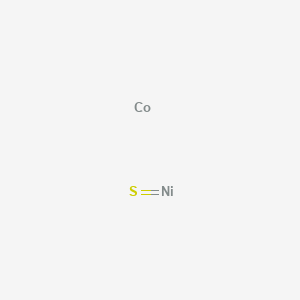
Cobalt--sulfanylidenenickel (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–sulfanylidenenickel (1/1) is a coordination compound that features a unique combination of cobalt and nickel atoms. This compound is of significant interest due to its potential applications in various fields, including energy storage, catalysis, and materials science. The presence of both cobalt and nickel in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt–sulfanylidenenickel (1/1) can be synthesized using various methods. One common approach is the hydrothermal synthesis method, which involves reacting cobalt and nickel salts with sulfur sources under high temperature and pressure conditions. For example, a mixture of cobalt nitrate, nickel nitrate, and thiourea can be heated in an autoclave at 180°C for 24 hours to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of cobalt–sulfanylidenenickel (1/1) may involve large-scale hydrothermal synthesis or other scalable methods such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for the controlled production of the compound with high purity and yield, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–sulfanylidenenickel (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia, phosphines, or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state species or elemental metals.
Wissenschaftliche Forschungsanwendungen
Cobalt–sulfanylidenenickel (1/1) has a wide range of scientific research applications:
Energy Storage: The compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and electrochemical stability.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique magnetic, electronic, and optical properties.
Biomedicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism by which cobalt–sulfanylidenenickel (1/1) exerts its effects depends on its specific application:
Energy Storage: In supercapacitors, the compound facilitates rapid electron and ion transfer, enhancing energy storage capacity and efficiency.
Catalysis: The compound’s catalytic activity is attributed to the synergistic effects of cobalt and nickel, which provide multiple active sites for chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt–sulfanylideneiron (1/1): Similar in structure but contains iron instead of nickel.
Nickel–sulfanylideneiron (1/1): Contains iron and nickel, but lacks cobalt.
Cobalt–sulfanylidenezinc (1/1): Contains zinc instead of nickel.
Uniqueness
Cobalt–sulfanylidenenickel (1/1) is unique due to the combination of cobalt and nickel, which imparts distinct electrochemical and catalytic properties. This combination allows for enhanced performance in applications such as energy storage and catalysis compared to compounds containing only one of these metals .
Eigenschaften
CAS-Nummer |
59217-83-3 |
|---|---|
Molekularformel |
CoNiS |
Molekulargewicht |
149.69 g/mol |
IUPAC-Name |
cobalt;sulfanylidenenickel |
InChI |
InChI=1S/Co.Ni.S |
InChI-Schlüssel |
KAEHZLZKAKBMJB-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Ni].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)



